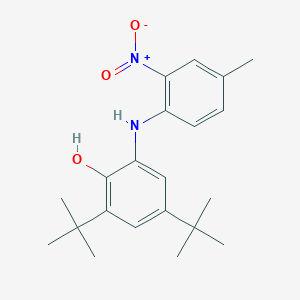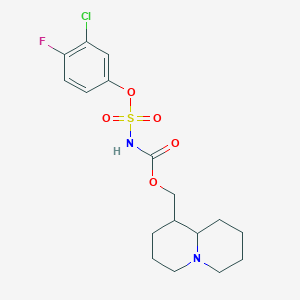![molecular formula C16H8ClNO3 B4302167 8-chloro-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B4302167.png)
8-chloro-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
Overview
Description
8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylbenzofuran with chloroacetyl chloride in the presence of a base, followed by cyclization with hydroxylamine. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine can produce an amino derivative.
Scientific Research Applications
8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities and used in medicinal chemistry.
Uniqueness: 8-chloro-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one stands out due to its unique structural features and the presence of both chloro and oxazinone groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
8-chloro-2-phenyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO3/c17-10-6-7-12-11(8-10)13-14(20-12)16(19)21-15(18-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGASARKNEIMARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-(2-CHLOROPHENYL)-3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302086.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)
![ETHYL 3-(2-CHLOROPHENYL)-3-[(4-ETHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B4302109.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)

![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![3-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4302144.png)
![1-(4-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-HYDROXYPROPOXY}-3-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B4302148.png)
![N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-METHYLAMINE](/img/structure/B4302153.png)
![3-(4-Methoxyphenyl)-3-({[2-(propan-2-yl)phenoxy]acetyl}amino)propanoic acid](/img/structure/B4302158.png)

![N-CYCLOHEXYL-N-(3-{[(3,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}PROPYL)-N'-(3,4-DIMETHYLPHENYL)THIOUREA](/img/structure/B4302165.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4302169.png)
